1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine
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Overview
Description
1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a 3-chlorophenyl group, two methyl groups, and an N-methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine typically involves the reaction of 3-chlorophenylsilane with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the 3-chlorophenyl group.
Scientific Research Applications
1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine involves its interaction with specific molecular targets. The silicon atom in the compound can form stable bonds with various functional groups, allowing it to participate in diverse chemical reactions. The presence of the 3-chlorophenyl group and N-methylmethanamine moiety contributes to its reactivity and potential biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine: shares similarities with other organosilicon compounds such as:
Uniqueness
- The unique combination of the 3-chlorophenyl group, dimethylsilyl group, and N-methylmethanamine moiety distinguishes this compound from other organosilicon compounds. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
58617-59-7 |
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Molecular Formula |
C10H16ClNSi |
Molecular Weight |
213.78 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)-dimethylsilyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16ClNSi/c1-12-8-13(2,3)10-6-4-5-9(11)7-10/h4-7,12H,8H2,1-3H3 |
InChI Key |
IFIUPOLWNXATJD-UHFFFAOYSA-N |
Canonical SMILES |
CNC[Si](C)(C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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